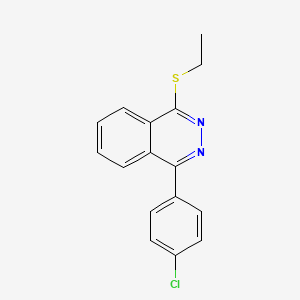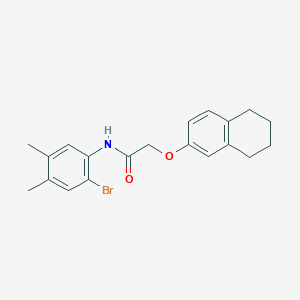
1-(4-chlorophenyl)-4-(ethylthio)phthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-(ethylthio)phthalazine, also known as CPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CPTP belongs to the class of phthalazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
1-(4-chlorophenyl)-4-(ethylthio)phthalazine has been found to exhibit a range of potential therapeutic properties, making it a promising candidate for scientific research. One of the main areas of research for 1-(4-chlorophenyl)-4-(ethylthio)phthalazine is its potential as an anticancer agent. Studies have shown that 1-(4-chlorophenyl)-4-(ethylthio)phthalazine can inhibit the growth of cancer cells and induce apoptosis, making it a potential treatment option for various types of cancer.
In addition to its anticancer properties, 1-(4-chlorophenyl)-4-(ethylthio)phthalazine has also been found to exhibit anti-inflammatory and antioxidant properties. This makes it a potential treatment option for various inflammatory and oxidative stress-related diseases, such as arthritis and cardiovascular diseases.
作用機序
The exact mechanism of action of 1-(4-chlorophenyl)-4-(ethylthio)phthalazine is not fully understood, but it is believed to act through multiple pathways. One of the main pathways is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 1-(4-chlorophenyl)-4-(ethylthio)phthalazine has also been found to induce apoptosis through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(ethylthio)phthalazine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(4-chlorophenyl)-4-(ethylthio)phthalazine can inhibit the growth of cancer cells and induce apoptosis. It has also been found to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 1-(4-chlorophenyl)-4-(ethylthio)phthalazine in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and use in experiments. In addition, 1-(4-chlorophenyl)-4-(ethylthio)phthalazine has been found to exhibit a range of potential therapeutic properties, making it a promising candidate for scientific research.
However, there are also some limitations to using 1-(4-chlorophenyl)-4-(ethylthio)phthalazine in lab experiments. One of the main limitations is the lack of in vivo studies. Most of the studies on 1-(4-chlorophenyl)-4-(ethylthio)phthalazine have been carried out in vitro, and more research is needed to determine its efficacy and safety in vivo.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-4-(ethylthio)phthalazine. One area of research is the development of novel 1-(4-chlorophenyl)-4-(ethylthio)phthalazine derivatives with improved therapeutic properties. Another area of research is the investigation of the in vivo efficacy and safety of 1-(4-chlorophenyl)-4-(ethylthio)phthalazine. Additionally, more research is needed to determine the optimal dosage and administration of 1-(4-chlorophenyl)-4-(ethylthio)phthalazine for various therapeutic applications.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-4-(ethylthio)phthalazine is a promising candidate for scientific research due to its potential therapeutic properties. The synthesis of 1-(4-chlorophenyl)-4-(ethylthio)phthalazine is relatively simple, and it has been found to exhibit a range of potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant properties. However, more research is needed to determine its efficacy and safety in vivo, and to develop novel 1-(4-chlorophenyl)-4-(ethylthio)phthalazine derivatives with improved therapeutic properties.
合成法
The synthesis of 1-(4-chlorophenyl)-4-(ethylthio)phthalazine involves the reaction of 4-chloroaniline with ethylthioacetic acid to form 4-(ethylthio)aniline. The resulting compound is then reacted with phthalic anhydride in the presence of a catalyst to form 1-(4-chlorophenyl)-4-(ethylthio)phthalazine. The synthesis of 1-(4-chlorophenyl)-4-(ethylthio)phthalazine is a relatively straightforward process and can be carried out using standard laboratory techniques.
特性
IUPAC Name |
1-(4-chlorophenyl)-4-ethylsulfanylphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-2-20-16-14-6-4-3-5-13(14)15(18-19-16)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAVMTSRFXQOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)

![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)
![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B5150030.png)
![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)
![3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5150046.png)
![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)

![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B5150070.png)


